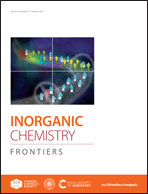Arranging strategies for A-site cations: impact on the stability and carrier migration of hybrid perovskite materials†
Inorganic Chemistry Frontiers Pub Date: 2020-03-02 DOI: 10.1039/D0QI00102C
Abstract
Cesium (Cs)–formamidinium (FA)–methylammonium (MA) triple cation-based perovskite materials have led to the most efficient and stable perovskite solar cells reported. However, most studies focused on the relationship between crystal structure distortion and efficiency. Herein, the role of cations that have been neglected all the time is emphasized firstly in the nanoscale model by state-of-the-art simulation combining static, ab initio dynamic and nonadiabatic molecular dynamic simulations. Considering the influence of Cs sites, the structural robustness is confirmed and the structurally related stability is not very sensitive to the position of Cs cations. Upon heating at 298 K, Cs cations can suppress halide redistribution and phase separation. The detailed time-domain atomistic analysis of charge carrier dynamics indicates that the electron–hole recombination time of 5% Cs systems is slower as the values of nonadiabatic coupling are smaller (sub-1.5 meV) and the coherence time is shorter (sub-10 fs). These results promote the comprehensive understanding of the influence of cations on perovskite materials and pave the way to further increasing the efficiency of perovskite-enabled photovoltaic materials.

Recommended Literature
- [1] A nanogel sensor for colorimetric fluorescence measurement of ionizing radiation doses†
- [2] Ionothermal synthesis of crystalline metal phosphites using multifunctional protic ionic liquids†
- [3] Correction: Resolving nanoscopic structuring and interfacial THz dynamics in setting cements
- [4] Proceedings of the Society of Public Analysts and other Analytical Chemists
- [5] Contents list
- [6] Front cover
- [7] hYKL-40 cancer biomarker electroanalysis in serum samples and model cell lysates: capacitive immunosensing compared with enzyme label immunosorbent assays (ELISA)†
- [8] Organic analysis
- [9] Synthesis of an amphiphilic copolymer using biopolymer-dextran via a combination of ROP and RAFT techniques†
- [10] A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 6078-17-7
-
CAS no.: 78812-64-3
-
CAS no.: 14486-16-9
-
CAS no.: 174735-02-5
-
CAS no.: 12674-07-6
-
CAS no.: 18104-44-4









